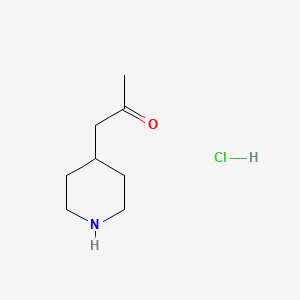

1-(4-Piperidyl)acetone hydrochloride

Description

BenchChem offers high-quality 1-(4-Piperidyl)acetone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Piperidyl)acetone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-piperidin-4-ylpropan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-7(10)6-8-2-4-9-5-3-8;/h8-9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRVRAMDPDHUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20232821 | |

| Record name | 1-(4-Piperidyl)acetone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83929-53-7 | |

| Record name | 2-Propanone, 1-(4-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83929-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Piperidyl)acetone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083929537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Piperidyl)acetone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-piperidyl)acetone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-Piperidyl)acetone hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL2KQR3JRQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Piperidyl)acetone Hydrochloride

Abstract: This technical guide provides a comprehensive overview of a robust and well-established synthetic route to 1-(4-Piperidyl)acetone hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in two principal stages: the preparation of an N-Boc protected intermediate, tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate, followed by its acidic deprotection to yield the target compound. This document elucidates the chemical rationale behind the chosen methodologies, provides detailed, step-by-step experimental protocols, and outlines critical safety and analytical considerations. The content is designed for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this important piperidine derivative.

Strategic Overview: A Retrosynthetic Approach

The synthesis of 1-(4-Piperidyl)acetone hydrochloride is most effectively approached by utilizing a protecting group strategy to ensure regioselectivity and prevent undesirable side reactions at the piperidine nitrogen. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its facile removal under acidic conditions, which conveniently aligns with the formation of the final hydrochloride salt.

A retrosynthetic analysis reveals a logical pathway from the target molecule to readily available starting materials.

Caption: Retrosynthetic analysis of 1-(4-Piperidyl)acetone hydrochloride.

This analysis identifies N-Boc-4-hydroxypiperidine as a suitable starting material. The core strategy involves:

-

Oxidation: Conversion of the secondary alcohol in N-Boc-4-hydroxypiperidine to a ketone, yielding N-Boc-4-piperidone.

-

Carbon-Carbon Bond Formation: Addition of an acetone moiety to the 4-position of the piperidone ring.

-

Deprotection/Salt Formation: Removal of the Boc group with hydrochloric acid to unmask the secondary amine and concurrently form the hydrochloride salt.

Synthesis of the Key Intermediate: N-Boc-4-(2-oxopropyl)piperidine

This stage is the cornerstone of the synthesis, establishing the complete carbon skeleton of the target molecule while the piperidine nitrogen remains protected.

Part A: Oxidation of N-Boc-4-hydroxypiperidine

The conversion of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone is a critical step. While various oxidizing agents can be employed, Dess-Martin periodinane (DMP) is favored for its mild reaction conditions, high efficiency, and operational simplicity, minimizing the risk of over-oxidation or side reactions.[1]

Causality of Experimental Choice: The selection of DMP is strategic. Unlike chromium-based reagents, it avoids heavy metal contamination of the product. Furthermore, its high selectivity for alcohols in the presence of other functional groups and its operation at room temperature make it a reliable and convenient choice for modern organic synthesis. The reaction is typically performed in an inert solvent like dichloromethane (DCM) to ensure solubility of the reactants and facilitate workup.

Experimental Protocol: Oxidation

-

In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add Dess-Martin periodinane (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-4-piperidone, which is often of sufficient purity for the next step.

Part B: Synthesis via Wittig Reaction and Hydration

A robust method for installing the acetone side chain involves a Wittig-type reaction to form an alkene, followed by a Wacker-type oxidation or oxymercuration-demercuration to yield the desired ketone.

Causality of Experimental Choice: The Wittig reaction is a powerful and reliable method for C=C bond formation. Using (methoxymethyl)triphenylphosphonium chloride allows for the formation of an enol ether, which can be readily hydrolyzed under acidic conditions to the corresponding ketone. This two-step process provides a high degree of control and generally results in good yields.

Experimental Protocol: Wittig Reaction and Hydrolysis

-

Wittig Reagent Preparation: Suspend (methoxymethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0 °C. Add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 eq) and stir for 30 minutes to form the ylide.

-

Wittig Reaction: Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF to the ylide suspension at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude enol ether by column chromatography.

-

Hydrolysis: Dissolve the purified enol ether in a mixture of THF and 2M aqueous HCl. Stir at room temperature for 4-6 hours until TLC analysis indicates complete conversion.

-

Final Workup: Neutralize the reaction mixture with saturated aqueous NaHCO₃ and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-(2-oxopropyl)piperidine.

Final Stage: Deprotection and Salt Formation

The final step involves the removal of the acid-labile Boc protecting group.[1] This is efficiently achieved using a strong acid, which also serves to protonate the piperidine nitrogen, forming the desired hydrochloride salt.

Causality of Experimental Choice: Using a solution of HCl in an organic solvent like methanol, ethanol, or 1,4-dioxane is ideal.[2] This non-aqueous condition allows for the clean cleavage of the Boc group and the direct precipitation of the hydrochloride salt, often in high purity, simplifying the purification process. The tert-butyl cation and CO₂ generated as byproducts are volatile and easily removed.

Caption: Experimental workflow for Boc deprotection and salt formation.

Experimental Protocol: Deprotection

-

Dissolve N-Boc-4-(2-oxopropyl)piperidine (1.0 eq) in methanol or 1,4-dioxane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 4M solution of hydrogen chloride in 1,4-dioxane (or a saturated solution of HCl in methanol) (3-4 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

A white precipitate of 1-(4-Piperidyl)acetone hydrochloride will form. If precipitation is slow, it can be induced by the addition of a less polar solvent like diethyl ether.

-

Collect the solid by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Dry the white solid under vacuum to yield the final product, 1-(4-Piperidyl)acetone hydrochloride.[3]

Quantitative Data and Characterization

The successful synthesis of 1-(4-Piperidyl)acetone hydrochloride should be confirmed by rigorous analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ClNO | [3] |

| Molecular Weight | 177.67 g/mol | [3] |

| Appearance | White to off-white solid | Typical Observation |

| Melting Point | Varies (typically >150°C) | Supplier Data |

Analytical Characterization:

-

¹H NMR (DMSO-d₆): Expected signals would include a singlet for the methyl protons of the acetone group, multiplets for the piperidine ring protons, and a broad signal for the ammonium proton.

-

¹³C NMR (DMSO-d₆): A signal corresponding to the carbonyl carbon (ketone) would be expected around 208 ppm, along with signals for the aliphatic carbons of the piperidine ring and the methyl group.

-

Mass Spectrometry (ESI+): The parent ion of the free base [M+H]⁺ should be observed at m/z 142.12.

-

HPLC: Purity should be assessed using a suitable reversed-phase HPLC method.[4][5] A purity of >98% is generally required for use in drug development.

Safety and Handling

All steps of this synthesis must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.

-

Reagents:

-

Dess-Martin Periodinane (DMP): Can be explosive under certain conditions (shock or heat). Handle with care.

-

Strong Bases (NaH, t-BuOK): Highly reactive and corrosive. React violently with water.

-

Hydrogen Chloride (HCl): Highly corrosive and toxic. Causes severe skin and respiratory tract burns. Handle concentrated solutions with extreme care.[6]

-

Solvents (DCM, THF, Ether, Acetone): Are flammable and/or toxic.[7][8][9][10] Avoid inhalation and contact with skin. Ensure all sources of ignition are removed when handling flammable solvents.[8][10]

-

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

-

Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Conclusion

The synthesis of 1-(4-Piperidyl)acetone hydrochloride is a multi-step process that is reliably achieved through a protecting group strategy. The outlined methodology, beginning from N-Boc-4-hydroxypiperidine, leverages well-understood and scalable chemical transformations, including mild oxidation and a controlled C-C bond formation, culminating in a straightforward acidic deprotection. This guide provides the necessary technical detail and scientific rationale to enable researchers to successfully and safely prepare this valuable synthetic intermediate for applications in pharmaceutical research and development.

References

- CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

- CN1583742A - Method for preparing 4-piperidyl piperidine.

-

PROCESS FOR PRODUCING [1,4']BIPIPERIDINYL-1'-CARBONYL CHLORIDE OR HYDROCHLORIDE THEREOF. European Patent Office. [Link]

-

1-(4-Piperidyl)acetone hydrochloride | C8H16ClNO | CID 3019491. PubChem. [Link]

- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

- CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.

- US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

- CN103848779A - Preparation method of 1-(4-pyridyl) acetone.

-

Synthesis method of N-Boc-4-hydroxypiperidine (2018) | Shuai Xiaohua. SciSpace. [Link]

-

Acetone - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. [Link]

-

Safety Data Sheet: Acetone. Carl ROTH. [Link]

-

Synthesis of 1,3-DI(4-Pyridinyl)Acetone. Marshall Digital Scholar. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

-

4-Piperidone. Wikipedia. [Link]

-

Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 3. 1-(4-Piperidyl)acetone hydrochloride | C8H16ClNO | CID 3019491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. nj.gov [nj.gov]

- 8. carlroth.com [carlroth.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. CCOHS: Acetone [ccohs.ca]

An In-depth Technical Guide to 1-(4-Piperidyl)acetone Hydrochloride (CAS: 83929-53-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Piperidyl)acetone hydrochloride, with the CAS registry number 83929-53-7, is a piperidine derivative recognized for its role as a key intermediate in the synthesis of a variety of more complex molecules.[1] Its structural motif, featuring a piperidine ring linked to an acetone group, makes it a versatile building block, particularly in the development of pharmaceutical agents and other specialty chemicals. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and handling, designed for professionals in chemical research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and analysis. 1-(4-Piperidyl)acetone hydrochloride is a solid at room temperature, and its properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 83929-53-7 | [1][2][3][4] |

| Molecular Formula | C₈H₁₆ClNO | [1][5] |

| Molecular Weight | 177.67 g/mol | [1][5] |

| IUPAC Name | 1-(piperidin-4-yl)propan-2-one;hydrochloride | [1] |

| Synonyms | 1-(4-Piperidyl)acetone HCl, 1-piperidin-4-ylpropan-2-one hydrochloride | [1][2][3][4] |

| Boiling Point | 220.8°C at 760 mmHg (Predicted) | [2][4] |

| Flash Point | 90.3°C (Predicted) | [2][4] |

| Topological Polar Surface Area | 29.1 Ų | [1][2] |

Synthesis Pathway

While multiple synthetic routes may exist, a common and logical approach involves the use of 4-piperidone as a starting material. The following section outlines a conceptual, multi-step synthesis, explaining the rationale behind the chosen reactions.

Conceptual Synthesis Workflow

The transformation from a protected 4-piperidone derivative to the target molecule involves a Wittig or Horner-Wadsworth-Emmons (HWE) reaction to introduce the acetone moiety, followed by deprotection and salt formation. This approach offers good control over the carbon-carbon bond formation.

Detailed Experimental Protocol (Conceptual)

Step 1: N-Protection of 4-Piperidone

-

Rationale: The piperidine nitrogen is a reactive nucleophile. Protecting it, for example with a tert-butyloxycarbonyl (Boc) group, prevents side reactions in subsequent steps.

-

Procedure:

-

Dissolve 4-piperidone hydrochloride in a suitable solvent like dichloromethane (DCM).

-

Add a base, such as triethylamine (TEA), to neutralize the hydrochloride and free the amine.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions to remove salts and purify the resulting N-Boc-4-piperidone, typically by column chromatography.

-

Step 2: Horner-Wadsworth-Emmons (HWE) Reaction

-

Rationale: The HWE reaction is a reliable method for forming a carbon-carbon double bond by reacting a phosphonate ylide with a ketone. This step introduces the three-carbon side chain.

-

Procedure:

-

In an inert atmosphere, suspend a base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF).

-

Add diethyl (2-oxopropyl)phosphonate dropwise at 0°C to form the phosphonate anion.

-

Add a solution of N-Boc-4-piperidone in THF to the ylide solution.

-

Stir the reaction until the starting material is consumed.

-

Quench the reaction carefully with water and extract the product. Purify the resulting α,β-unsaturated ketone intermediate.

-

Step 3: Catalytic Hydrogenation

-

Rationale: The carbon-carbon double bond introduced in the previous step must be reduced to yield the desired saturated side chain. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and efficient method for this transformation.

-

Procedure:

-

Dissolve the unsaturated ketone from Step 2 in a solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.

-

Monitor the reaction for the uptake of hydrogen.

-

Upon completion, filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the N-Boc protected product.

-

Step 4: Deprotection and Hydrochloride Salt Formation

-

Rationale: The final step involves removing the Boc protecting group to liberate the piperidine nitrogen. This is typically achieved under acidic conditions, which concurrently forms the desired hydrochloride salt.

-

Procedure:

-

Dissolve the N-Boc protected product from Step 3 in a suitable solvent like dioxane, methanol, or diethyl ether.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or gaseous HCl bubbled through the solution).

-

Stir at room temperature. The deprotection is often accompanied by the precipitation of the hydrochloride salt.

-

Collect the solid product by filtration, wash with a cold, non-polar solvent (like diethyl ether) to remove impurities, and dry under vacuum.

-

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A combination of spectroscopic and chromatographic techniques should be employed.

Expected Analytical Data

-

¹H NMR (in D₂O or DMSO-d₆): The spectrum should show characteristic peaks for the acetyl methyl group (singlet, ~2.1-2.2 ppm), the methylene group adjacent to the ketone (doublet, ~2.5 ppm), and multiplets corresponding to the piperidine ring protons, likely shifted downfield due to the protonated nitrogen.

-

¹³C NMR: Expect signals for the ketone carbonyl (~208 ppm), the methyl carbon, and the carbons of the piperidine ring.

-

Mass Spectrometry (ESI+): The analysis should detect the molecular ion of the free base (C₈H₁₅NO) at an m/z corresponding to [M+H]⁺ (142.12).

-

IR Spectroscopy (KBr pellet or ATR): Key absorption bands would include a strong C=O stretch for the ketone (~1715 cm⁻¹) and broad N-H stretching bands for the secondary ammonium salt (~2400-3000 cm⁻¹).

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Hazard Identification: The compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[6][7]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a fume hood.[6][7] Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6][8]

-

Handling: Avoid creating dust.[7][9] Wash hands thoroughly after handling.[6] Ensure eyewash stations and safety showers are readily accessible.[6][7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7][8] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][7]

Applications in Research and Development

1-(4-Piperidyl)acetone hydrochloride serves primarily as a precursor or building block. The piperidine nitrogen and the ketone functional group are strategic points for further chemical modification. It is a valuable intermediate in the synthesis of novel analgesics, particularly fentanyl analogues, and other biologically active compounds where the 4-substituted piperidine scaffold is a key pharmacophore.[10] Its structure allows for elaboration through reactions like reductive amination at the ketone or N-alkylation/acylation at the piperidine nitrogen, enabling the creation of diverse chemical libraries for drug discovery programs.[11]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3019491, 1-(4-Piperidyl)acetone hydrochloride. Retrieved from [Link]

-

Global Substance Registration System (GSRS). 1-(4-PIPERIDYL)ACETONE HYDROCHLORIDE. Retrieved from [Link]

-

ChemWhat. (n.d.). 1-(4-哌啶基)丙酮盐酸盐 CAS#: 83929-53-7. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for 1-benzylpiperazine dihydrochloride. Retrieved from [Link]

-

Bartolucci, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(11), 3149. Retrieved from [Link]

-

Kiricojevic, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. Retrieved from [Link]

Sources

- 1. 1-(4-Piperidyl)acetone hydrochloride | C8H16ClNO | CID 3019491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 1-(4-哌啶基)丙酮盐酸盐 CAS#: 83929-53-7 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]

- 4. Page loading... [guidechem.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: A Multi-Faceted Approach to Structural Elucidation

An In-depth Technical Guide to the Molecular Structure of 1-(4-Piperidyl)acetone Hydrochloride

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

In the realm of pharmaceutical development and chemical synthesis, an unambiguous understanding of a molecule's structure is the bedrock upon which all further research is built. The hydrochloride salt of 1-(4-Piperidyl)acetone, a piperidine derivative, serves as a quintessential example of a molecule where a combination of analytical techniques is required for comprehensive characterization. Piperidine-containing structures are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds.[1] This guide eschews a rigid, templated approach to present a logical, in-depth narrative on the elucidation of its molecular structure. We will explore the causality behind experimental choices, grounding our analysis in the principles of spectroscopic, crystallographic, and chromatographic techniques to provide a holistic and validated structural portrait.

Part 1: Foundational Molecular Identity

Before delving into complex analytical methodologies, establishing the molecule's basic identity is crucial. This foundational data provides the reference points for all subsequent spectral interpretation and structural validation.

1.1 Chemical and Physical Properties The compound is the hydrochloride salt of 1-(4-Piperidyl)acetone, formed by the acid-base reaction between the basic secondary amine of the piperidine ring and hydrochloric acid (HCl).[2] This conversion to a salt form is a common strategy in pharmaceutical chemistry to enhance the water solubility and bioavailability of amine-containing molecules.[2]

| Property | Value | Source |

| IUPAC Name | 1-(piperidin-4-yl)propan-2-one;hydrochloride | [3] |

| Molecular Formula | C₈H₁₆ClNO (or C₈H₁₅NO·HCl) | [3][4][5] |

| Molecular Weight | 177.67 g/mol | [3][4] |

| CAS Number | 83929-53-7 | [3][5] |

| Canonical SMILES | CC(=O)CC1CCNCC1.Cl | [4][6] |

| InChIKey | HFRVRAMDPDHUSH-UHFFFAOYSA-N | [4] |

1.2 Core Structural Components The structure is composed of three key features:

-

Piperidine Ring: A saturated six-membered heterocycle containing one nitrogen atom. In this molecule, the substituents are at the 4-position.

-

Acetone Moiety: A propan-2-one group attached to the piperidine ring via a methylene bridge.

-

Hydrochloride Salt: An ionic bond between the protonated piperidinyl nitrogen (now a secondary ammonium cation, R₂NH₂⁺) and a chloride anion (Cl⁻).

Caption: Key functional components of the molecule.

Part 2: Spectroscopic Fingerprinting for Structural Confirmation

Spectroscopy provides the most detailed, non-destructive insight into the molecular framework. Each technique probes different aspects of the structure, and together, they build a cohesive and validated picture.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is paramount for mapping the carbon-hydrogen framework of a molecule. For a hydrochloride salt, the choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it allows for the observation of exchangeable protons (like N-H), which might be lost or broadened in other solvents.[7]

Workflow for NMR Analysis

Caption: A typical workflow for NMR-based structure confirmation.

2.1.1 Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆) The protonated nitrogen atom induces a significant downfield shift for adjacent protons due to its positive charge.[7]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| -CH ₃ (acetyl) | ~2.1 | Singlet (s) | 3H | Isolated methyl group adjacent to a carbonyl. |

| -CH ₂- (acetyl) | ~2.5 | Doublet (d) | 2H | Methylene protons adjacent to the carbonyl and coupled to the C4-methine proton. |

| Piperidine C2,C6-H (axial) | ~2.8 - 3.0 | Multiplet (m) | 2H | Protons adjacent to the deshielding N⁺H₂ group. |

| Piperidine C3,C5-H (axial & eq.) | ~1.5 - 1.8 | Multiplet (m) | 4H | Aliphatic protons on the piperidine ring. |

| Piperidine C4-H | ~1.9 - 2.1 | Multiplet (m) | 1H | Methine proton at the point of substitution. |

| Piperidine C2,C6-H (equatorial) | ~3.2 - 3.4 | Multiplet (m) | 2H | Protons adjacent to the deshielding N⁺H₂ group. |

| N⁺H ₂ | ~8.5 - 9.5 | Broad Singlet (br s) | 2H | Exchangeable protons on the positively charged nitrogen, significantly deshielded. |

2.1.2 Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆) The carbonyl carbon is the most downfield signal, a characteristic feature of ketones.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| -C H₃ (acetyl) | ~30 | Aliphatic methyl carbon. |

| -C H₂- (acetyl) | ~45 | Methylene carbon adjacent to the carbonyl. |

| C 4 (piperidine) | ~35 | Methine carbon at the point of substitution. |

| C 3, C 5 (piperidine) | ~30 | Methylene carbons beta to the nitrogen. |

| C 2, C 6 (piperidine) | ~48 | Methylene carbons alpha to the protonated nitrogen. |

| C =O (carbonyl) | ~208 | Ketone carbonyl carbon, highly deshielded. |

2.2 Mass Spectrometry (MS) Mass spectrometry is employed to confirm the molecular weight and deduce structural information from fragmentation patterns. Electrospray ionization (ESI) is the ideal technique for this polar, pre-ionized molecule. The analysis would detect the cationic part of the molecule, [C₈H₁₅NO + H]⁺.

-

Expected Molecular Ion: The observed mass would correspond to the free base, 1-(piperidin-4-yl)propan-2-one, which has a molecular weight of 141.21 Da.[4] In positive ion mode ESI, the primary observed peak would be the protonated molecule [M+H]⁺ at m/z ≈ 142.1.

-

Key Fragmentation Pathways:

-

Loss of Acetone Moiety: Cleavage of the bond between the piperidine ring and the side chain, leading to a fragment corresponding to the piperidinyl cation.

-

Alpha-Cleavage: Fragmentation adjacent to the nitrogen atom within the ring, a characteristic pathway for cyclic amines.

-

Loss of CH₃CO: A fragment corresponding to the loss of the acetyl group (m/z 43), resulting in a peak at m/z ≈ 99.

-

2.3 Infrared (IR) Spectroscopy IR spectroscopy is a rapid and effective method for identifying key functional groups based on their characteristic vibrational frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type | Rationale |

| N⁺-H | 2400 - 2800 (broad) | Stretch | Characteristic broad absorption for a secondary ammonium salt.[2] |

| C-H (sp³) | 2850 - 3000 | Stretch | Aliphatic C-H bonds in the piperidine ring and side chain. |

| C=O | 1705 - 1725 | Stretch | Strong, sharp peak typical for an aliphatic ketone. |

| C-N | 1180 - 1250 | Stretch | Vibration of the carbon-nitrogen bond in the piperidine ring. |

Part 3: Definitive Structural Analysis and Purity

While spectroscopy provides a robust working model of the structure, crystallography offers the definitive proof of atomic arrangement in the solid state.

3.1 Single-Crystal X-Ray Crystallography This technique is the gold standard for unambiguous molecular structure determination. By diffracting X-rays off a single, well-ordered crystal, a three-dimensional electron density map can be generated, revealing precise atomic positions.

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: The primary challenge is growing a suitable single crystal. This is typically achieved by slow evaporation of a saturated solution, or by vapor diffusion. Solvents like isopropanol, ethanol, or mixtures with anti-solvents like diethyl ether are common choices for recrystallizing hydrochloride salts.[8]

-

Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group.[9] The structure is then solved using direct methods or Patterson methods to obtain an initial model, which is subsequently refined to best fit the experimental data.

-

Expected Outcome: The analysis would provide:

-

Unambiguous Connectivity: Absolute confirmation of the atomic connections.

-

Conformation: The piperidine ring is expected to adopt a stable chair conformation.[10][11]

-

Stereochemistry: Confirmation that the molecule is achiral.[4]

-

Ionic Interaction: Direct visualization of the N⁺-H···Cl⁻ ionic bond, including precise bond lengths and angles, confirming the salt's nature.

-

3.2 Chromatographic Purity Assessment High-Performance Liquid Chromatography (HPLC) is essential for verifying the purity of the compound and for quantitative analysis.

-

Methodology: A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (containing an ionic modifier like ammonium acetate) would be a standard approach.[12]

-

Detection: Given the lack of a strong UV chromophore, detection can be challenging. A universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) would be suitable.[13] Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides both high sensitivity and mass confirmation of the eluted peak.[12][14]

Part 4: Safety and Handling

Proper handling of any chemical intermediate is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, data from structurally related piperidine derivatives and hydrochloride salts provides a reliable guide.

-

Hazards: The compound is expected to be a skin and serious eye irritant. Inhalation of dust may cause respiratory irritation.[15][16][17]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[15][16] Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[15] Hydrochloride salts can be hygroscopic; storage in a desiccator may be necessary.

-

Disposal: Dispose of contents and container to an approved waste disposal plant, in accordance with local, regional, and national regulations.[15]

Conclusion

The molecular structure of 1-(4-Piperidyl)acetone hydrochloride is best understood not through a single measurement, but through the convergence of evidence from multiple analytical techniques. NMR spectroscopy maps the C-H framework, mass spectrometry confirms the molecular weight, and IR spectroscopy identifies key functional groups. Finally, X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure and the nature of the ionic interactions. This multi-faceted, self-validating approach ensures the highest degree of scientific integrity and provides the trustworthy structural foundation required for any subsequent research or development activities.

References

- 1-(4-PIPERIDYL)ACETONE HYDROCHLORIDE - gsrs. Source: Google Cloud.

- Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative.

- X-ray crystal structure of the minor anti -piperidine product 14d.

- X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Source: MDPI.

- 1-(4-Piperidyl)acetone hydrochloride | C8H16ClNO | CID 3019491. Source: PubChem.

- Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients.

- SAFETY DATA SHEET - (4-Pyridyl)acetone. Source: Fisher Scientific.

- SAFETY DATA SHEET - Acetone solution. Source: Sigma-Aldrich.

- 1-(4-哌啶基)丙酮盐酸盐 CAS#: 83929-53-7.

- Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)

- Synthesis, X-ray diffraction study, analysis of inter- molecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxyl. Source: IUCr Journals.

- How to detect a HCl salt in organic compunds. Source: Reddit.

- SAFETY DATA SHEET - 4-Piperidone monohydrate hydrochloride. Source: Fisher Scientific.

- Clorhidrato de 1-(4-piperidil)acetona 83929-53-7 wiki. Source: Guidechem.

- Piperidin-4-one hydrochloride. Source: CymitQuimica.

- Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chrom

- Organic Nitrogen Compounds V: Amine Salts. Source: Spectroscopy Online.

- Purification of organic hydrochloride salt?.

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

- Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Source: Chem Sci Trans.

- 4-Piperidone. Source: Wikipedia.

- Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

- N-Acetyl-4-piperidone(32161-06-1) 1H NMR spectrum. Source: ChemicalBook.

- Piperonyl acetone(55418-52-5) 1H NMR spectrum. Source: ChemicalBook.

- Assessment of acetone as an alternative to acetonitrile in peptide analysis by liquid chromatography/mass spectrometry. Source: PubMed.

- UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients. Source: Science Publishing Group.

- Method for preparing 4-piperidyl piperidine.

- Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Source: PubMed.

- An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils.

- Piperidine(110-89-4) 1H NMR spectrum. Source: ChemicalBook.

- 1-Methyl-4-piperidone(1445-73-4) 1H NMR spectrum. Source: ChemicalBook.

- 1-(4-Chlorophenyl)piperazine dihydrochloride(38869-46-4) 1 H NMR. Source: ChemicalBook.

- Piperonyl acetone(55418-52-5) MS spectrum. Source: ChemicalBook.

Sources

- 1. 4-Piperidone - Wikipedia [en.wikipedia.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. 1-(4-Piperidyl)acetone hydrochloride | C8H16ClNO | CID 3019491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 1-(4-哌啶基)丙酮盐酸盐 CAS#: 83929-53-7 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]

- 6. Page loading... [guidechem.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lcms.cz [lcms.cz]

- 14. An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 1-(4-Piperidyl)acetone Hydrochloride: A Chemical Intermediate and Controlled Substance Precursor

Abstract

This technical guide provides a comprehensive overview of 1-(4-Piperidyl)acetone hydrochloride, a compound primarily recognized for its role as a chemical intermediate. Contrary to inquiries regarding its mechanism of action, there is a notable absence of scientific literature detailing any direct pharmacological effects or biological targets of this molecule. Instead, its significance lies in its utility in chemical synthesis and, critically, as a precursor in the illicit manufacture of fentanyl and its analogues. This document serves to consolidate the available technical information for researchers, scientists, and drug development professionals, focusing on its chemical properties, synthesis, analytical detection methodologies, and regulatory status. Our objective is to provide a scientifically grounded resource that accurately reflects the known applications and implications of this compound, thereby aiding in research, forensic analysis, and regulatory enforcement.

Introduction

1-(4-Piperidyl)acetone hydrochloride, with the CAS number 83929-53-7, is a piperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, found in a wide array of pharmaceuticals targeting the central nervous system, among other therapeutic areas.[1] However, 1-(4-Piperidyl)acetone itself is not known to possess therapeutic properties. Its primary identity in the scientific and regulatory landscape is that of a building block—a chemical intermediate that can be used to synthesize more complex molecules.[2]

Recent attention has been drawn to this compound due to its identification as a precursor in clandestine laboratories for the synthesis of fentanyl, a potent synthetic opioid.[3][4] This has led to its classification as a controlled substance in various jurisdictions. This guide will not explore a biological mechanism of action, as none has been described in the peer-reviewed literature. Instead, it will provide an in-depth technical exploration of its chemistry, synthesis, and analysis, reflecting its true significance to the scientific and regulatory communities.

Chemical and Physical Properties

The fundamental characteristics of 1-(4-Piperidyl)acetone hydrochloride are summarized below. These properties are crucial for its handling, analysis, and understanding its reactivity.

| Property | Value | Source |

| IUPAC Name | 1-(piperidin-4-yl)propan-2-one;hydrochloride | [5] |

| CAS Number | 83929-53-7 | [5] |

| Molecular Formula | C₈H₁₆ClNO | [5] |

| Molecular Weight | 177.67 g/mol | [5] |

| Canonical SMILES | CC(=O)CC1CCNCC1.Cl | [6] |

| InChIKey | HFRVRAMDPDHUSH-UHFFFAOYSA-N | [6] |

| Parent Compound | 1-(Piperidin-4-yl)propan-2-one (CID: 3019492) | [5] |

| Component Compounds | 1-(Piperidin-4-yl)propan-2-one; Hydrochloric Acid | [5] |

Synthetic Pathways

While specific, detailed industrial syntheses of 1-(4-Piperidyl)acetone hydrochloride are not widely published, its structure lends itself to established organic chemistry reactions. The synthesis would logically involve the creation of the piperidine ring and the subsequent attachment of the acetone moiety, or the modification of a pre-existing piperidine derivative. General strategies for the synthesis of piperidin-4-one derivatives, which are structurally related, often involve multi-step processes. For instance, the Petrenko-Kritschenko piperidone synthesis involves the condensation of an aldehyde with an amine and a β-keto-ester.[1] Another common approach is the Dieckmann condensation.

A plausible conceptual pathway for the synthesis of 1-(4-Piperidyl)acetone could start from 4-piperidone, a controlled fentanyl precursor itself.[4][7] The synthesis could proceed via intermediates that allow for the alkylation at the 4-position of the piperidine ring.

Role as a Fentanyl Precursor

The primary reason for the heightened scrutiny of 1-(4-Piperidyl)acetone is its utility in the illicit synthesis of fentanyl. Fentanyl and its analogues can be produced through various synthetic routes, and clandestine chemists continually adapt their methods to use unregulated or less-controlled precursors.[3] 1-(4-Piperidyl)acetone can be utilized as a precursor to N-phenethyl-4-piperidone (NPP) and other key intermediates in fentanyl synthesis.[4][7]

The United Nations Office on Drugs and Crime (UNODC) and various national agencies, such as the U.S. Drug Enforcement Administration (DEA), have highlighted the role of such "pre-precursors" in circumventing international controls on more immediate fentanyl precursors like NPP and 4-anilino-N-phenethylpiperidine (ANPP).[3][4]

The diagram below illustrates a simplified pathway showing how 1-(4-Piperidyl)acetone could fit into a known fentanyl synthesis route.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 1-(4-哌啶基)丙酮盐酸盐 CAS#: 83929-53-7 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]

- 3. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]

- 4. regulations.gov [regulations.gov]

- 5. 1-(4-Piperidyl)acetone hydrochloride | C8H16ClNO | CID 3019491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Document Viewer [docs.un.org]

Navigating the Solubility Landscape of 1-(4-Piperidyl)acetone Hydrochloride: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(4-Piperidyl)acetone hydrochloride, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer an in-depth understanding of the physicochemical principles governing its solubility. We will explore the molecular structure, predict its behavior in various organic solvent classes, and provide a rigorous, field-proven experimental protocol for precise solubility determination. This guide is structured to empower researchers with the foundational knowledge and practical tools necessary to effectively utilize this compound in their development workflows.

Introduction: Understanding the Molecule

1-(4-Piperidyl)acetone hydrochloride is a salt, comprising the organic base 1-(4-piperidyl)acetone and hydrochloric acid. This fundamental characteristic is the primary determinant of its solubility profile. The molecule possesses a tertiary amine within the piperidine ring, which is protonated to form a piperidinium chloride salt. Additionally, the presence of a ketone functional group introduces polarity.

Key Physicochemical Properties:

-

Molecular Weight: 177.67 g/mol [1]

-

Structure: The molecule contains a polar ketone group and an ionic piperidinium chloride moiety.

-

Hydrogen Bonding: The protonated amine acts as a hydrogen bond donor, while the ketone's oxygen and the chloride ion can act as hydrogen bond acceptors. This capacity for hydrogen bonding is critical to its interaction with protic solvents.[1]

The hydrochloride salt form significantly enhances the polarity of the parent molecule. This ionic character generally leads to higher solubility in polar solvents and lower solubility in non-polar organic solvents.[3] This principle is a cornerstone of pharmaceutical development, where salt formation is a common strategy to improve the aqueous solubility of amine-containing active pharmaceutical ingredients (APIs).[4]

Theoretical Solubility Profile: A Predictive Analysis

We can categorize organic solvents into three main classes to analyze the expected solubility:

-

Polar Protic Solvents: (e.g., water, methanol, ethanol, isopropanol)

-

Rationale: These solvents possess O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. Due to the ionic nature of 1-(4-Piperidyl)acetone hydrochloride and its ability to participate in hydrogen bonding, it is expected to exhibit its highest solubility in this class.[3] The high polarity of these solvents can effectively solvate both the piperidinium cation and the chloride anion. For instance, piperidine hydrochloride itself is highly soluble in water (>1500 g/L).[5]

-

-

Polar Aprotic Solvents: (e.g., acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Rationale: These solvents are polar but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors. The compound is expected to have moderate to good solubility in these solvents. The dipole-dipole interactions between the solvent and the polar ketone and ionic salt groups will drive dissolution. Ketones, in general, are soluble in most common organic solvents.[6]

-

-

Non-Polar Solvents: (e.g., hexane, toluene, diethyl ether, dichloromethane)

-

Rationale: These solvents have low polarity and lack the ability to form strong interactions with ionic compounds. Consequently, 1-(4-Piperidyl)acetone hydrochloride is expected to have low to negligible solubility in this class. The energy required to overcome the crystal lattice energy of the salt is not sufficiently compensated by the weak van der Waals forces offered by these solvents. The free base form of the compound, in contrast, would be expected to be much more soluble in these solvents.[3]

-

Predicted Solubility Summary

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Polar Protic | Water, Methanol, Ethanol | High | Ion-dipole, Hydrogen Bonding |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Moderate to Good | Ion-dipole, Dipole-dipole |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low / Insoluble | Van der Waals forces (insufficient) |

This predictive framework provides a strong starting point for solvent selection in synthesis, purification, and formulation development.

A Self-Validating Protocol for Equilibrium Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental procedure is essential. The following protocol is based on the well-established "shake-flask" method, referenced in guidelines from regulatory bodies like the OECD and USP, ensuring trustworthy and reproducible results.[7][8]

Experimental Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Measurement.

Step-by-Step Methodology

Materials:

-

1-(4-Piperidyl)acetone hydrochloride (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Calibrated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation:

-

Bring the selected solvent to the desired experimental temperature (e.g., 25 °C ± 0.5 °C).

-

Accurately weigh an amount of 1-(4-Piperidyl)acetone hydrochloride that is in clear excess of its expected solubility and add it to a glass vial. This ensures that a saturated solution is formed.

-

-

Equilibration:

-

Add a precise volume of the temperature-equilibrated solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker bath set to the desired temperature and agitate for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe. To avoid aspirating solid particles, keep the syringe tip well below the liquid surface but above the settled solid.

-

Immediately attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed volumetric flask. The filter removes any remaining microscopic particles, which is critical for accurate measurement.

-

-

Quantification:

-

Accurately dilute the filtered sample to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the precise concentration of the compound.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Self-Validation and Trustworthiness: The reliability of this protocol is ensured by several key factors: using an excess of the solid to guarantee saturation, maintaining a constant temperature, allowing sufficient time to reach equilibrium (verified by time-point analysis), and using a validated, quantitative analytical method for detection.

Synthesis of Principles and Practical Application

The solubility of 1-(4-Piperidyl)acetone hydrochloride is a direct consequence of its molecular structure. The ionic piperidinium chloride group dominates its behavior, making it highly soluble in polar protic solvents. The presence of the ketone group contributes to its solubility in polar aprotic solvents.

Logical Relationship: Structure to Solubility

Caption: Relationship between molecular features and solubility.

For the drug development professional, this understanding is crucial. For instance, in a synthesis step requiring a non-polar solvent, it may be necessary to first convert the hydrochloride salt to its free base form to ensure sufficient solubility of the reactant.[3] Conversely, for purification by recrystallization, a mixed solvent system, such as ethanol/diethyl ether, might be employed, where the compound is soluble in the polar component (ethanol) and insoluble in the non-polar anti-solvent (ether).

Conclusion

While a definitive, exhaustive table of solubility data for 1-(4-Piperidyl)acetone hydrochloride in all organic solvents is not publicly compiled, a robust and scientifically sound prediction of its behavior is achievable. Its nature as a hydrochloride salt renders it most soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in non-polar solvents. This guide has provided the theoretical underpinning for these predictions and a detailed, reliable experimental protocol for researchers to determine precise solubility values tailored to their specific needs. By understanding the interplay between the compound's structure and the solvent's properties, scientists can make informed decisions, optimizing reaction conditions, streamlining purification processes, and accelerating the pace of drug discovery and development.

References

-

ACS Publications. (n.d.). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research. Retrieved from: [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from: [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from: [Link]

-

Scribd. (n.d.). Solubility Testing of Organic Compounds. Retrieved from: [Link]

-

Chemistry LibreTexts. (2024, September 1). Qualitative Analysis of Organic Compounds. Retrieved from: [Link]

-

The Department of Chemistry, UWI, Mona, Jamaica. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from: [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from: [Link]

-

PubMed Central (PMC). (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from: [Link]

-

PubChem. (n.d.). 1-(4-Piperidyl)acetone hydrochloride. Retrieved from: [Link]

-

Harper College. (n.d.). The Solubility Rules. Retrieved from: [Link]

-

PubMed. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Retrieved from: [Link]

-

PubChem. (n.d.). Piperidine. Retrieved from: [Link]

-

MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from: [Link]

-

University of Calgary. (n.d.). Solubility of Amines. Retrieved from: [Link]

-

Chemistry LibreTexts. (2024, March 23). Structure and Properties of Amines. Retrieved from: [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from: [Link]

-

Chemistry LibreTexts. (2022, September 15). Properties of Aldehydes and Ketones. Retrieved from: [Link]

-

eCampusOntario Pressbooks. (n.d.). Physical Properties of Aldehydes and Ketones. Retrieved from: [Link]

Sources

- 1. research.unipd.it [research.unipd.it]

- 2. 哌啶 biotech. grade, ≥99.5% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. oit.edu [oit.edu]

- 5. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. www1.udel.edu [www1.udel.edu]

discovery and history of piperidine derivatives

An In-Depth Technical Guide to the Discovery and History of Piperidine Derivatives

Authored by a Senior Application Scientist

Abstract

The piperidine ring, a simple six-membered nitrogenous heterocycle, represents one of the most prolific and privileged scaffolds in the landscape of medicinal chemistry. Its journey from a pungent isolate of black pepper to a cornerstone of modern pharmaceuticals is a compelling narrative of chemical discovery, synthetic innovation, and pharmacological optimization. This guide provides an in-depth exploration of this journey, tailored for researchers, scientists, and drug development professionals. We will dissect the historical milestones, trace the evolution of synthetic methodologies, and analyze the structure-activity relationships that have cemented the piperidine moiety's role in a vast array of therapeutics, from central nervous system agents to cutting-edge cancer treatments.

The Genesis: From Natural Alkaloid to Laboratory Staple

The story of piperidine begins not in a laboratory, but in the spice trade. The compound was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, who gave it its name.[1][2] Both chemists derived piperidine from the reaction of nitric acid with piperine, the very alkaloid that imparts the characteristic pungency to black pepper (Piper nigrum).[1]

This discovery unveiled a structural motif that nature had already widely adopted. The piperidine core is present in numerous natural alkaloids, often with potent physiological effects.[1] Infamous examples include coniine from poison hemlock, the substance used in the execution of Socrates, and lobeline from Indian tobacco.[1][3] The prevalence of this ring system in biologically active natural products was a clear signal to early chemists and pharmacologists of its potential significance.

Key Properties of the Piperidine Scaffold:

-

Structure: A saturated six-membered heterocycle with five carbon atoms and one nitrogen atom.

-

Basicity: The nitrogen atom confers basic properties, allowing for salt formation which is crucial for modulating solubility and bioavailability in drug formulations.

-

Conformation: The chair conformation of the piperidine ring allows for precise spatial orientation of substituents, a key factor in designing molecules that fit selectively into biological targets.

-

Synthetic Tractability: The ring is relatively stable and serves as a robust anchor for a wide range of chemical modifications.[4]

The Art of the Ring: An Evolving Toolkit for Synthesis

The transition of piperidine from a natural product isolate to a ubiquitous building block in drug discovery was driven by the development of efficient and versatile synthetic methods. Early industrial production relied on the straightforward hydrogenation of pyridine, a method still in use today.[1] However, the need for precisely substituted and stereochemically defined piperidine derivatives for drug development spurred the creation of a sophisticated synthetic arsenal.

The causality behind this evolution lies in the demand for greater molecular complexity and control. While simple hydrogenation is effective for the parent ring, it is often unsuitable for creating derivatives with specific functional groups or stereochemistry. This led to the development of methods that build the ring from acyclic precursors or modify existing rings with high precision.

Caption: Evolution of Piperidine Synthesis Methodologies.

Experimental Protocol: One-Pot Synthesis of Substituted Piperidines via Multi-Component Reaction (MCR)

Multi-component reactions are a cornerstone of modern synthetic efficiency, allowing for the construction of complex molecules in a single step from three or more reactants. This self-validating system minimizes waste and purification steps. The following protocol is a generalized example of an MCR for synthesizing highly substituted piperidines.

Objective: To synthesize a polysubstituted piperidine derivative in a one-pot reaction.

Materials:

-

Aromatic Aldehyde (e.g., Benzaldehyde)

-

Active Methylene Compound (e.g., Dimedone)

-

Amine Source (e.g., Ammonium Acetate)

-

Solvent (e.g., Ethanol)

-

Catalyst (Optional, e.g., Ytterbium-based nanocatalyst for certain variations)[5]

Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde (10 mmol), the active methylene compound (20 mmol), and the amine source (15 mmol).

-

Solvent Addition: Add 40 mL of ethanol to the flask. The causality for using ethanol is its ability to dissolve the reactants and its suitable boiling point for reflux conditions.

-

Initiation: Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The thermal energy is necessary to overcome the activation energy for the multiple bond-forming steps.

-

Workup: After the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature. The product will often precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure substituted piperidine derivative.

This MCR protocol exemplifies a modern approach that combines efficiency with the ability to generate diverse molecular libraries for drug screening.[5]

A Privileged Scaffold in Pharmacology

The piperidine moiety is considered a "privileged scaffold" in medicinal chemistry.[4] This term describes a molecular framework that is capable of binding to multiple, unrelated biological targets, thus serving as a versatile starting point for drug design. Piperidine derivatives are found in over twenty classes of pharmaceuticals, targeting a wide range of diseases.[5]

The success of the piperidine ring stems from its ability to confer favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties.[4] Its basic nitrogen can be protonated at physiological pH, improving aqueous solubility, while the lipophilic carbocyclic portion facilitates passage through cell membranes.[4]

| Drug Name | Therapeutic Class | Primary Indication | Year of First Approval (Approx.) |

| Fentanyl | Opioid Analgesic | Severe Pain | 1968 |

| Haloperidol | Antipsychotic | Schizophrenia, Tourette's | 1967 |

| Methylphenidate | CNS Stimulant | ADHD, Narcolepsy | 1955 |

| Donepezil | Acetylcholinesterase Inhibitor | Alzheimer's Disease | 1996 |

| Paroxetine | SSRI Antidepressant | Depression, Anxiety Disorders | 1992 |

| Risperidone | Atypical Antipsychotic | Schizophrenia, Bipolar Disorder | 1993 |

| Palbociclib | CDK4/6 Inhibitor | HR+ Breast Cancer | 2015 |

| Niraparib | PARP Inhibitor | Ovarian Cancer | 2017 |

This table summarizes a selection of prominent drugs containing the piperidine scaffold, highlighting the breadth of their applications.

Mechanism of Action Example: Piperidines in Oncology

Many modern anticancer agents incorporate the piperidine ring.[6] In some cases, the piperidine acts as a versatile linker, while in others, it is integral to the pharmacophore that interacts with the target protein.[6] For example, certain piperidine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways like PI3K/Akt and NF-κB.[7]

Caption: Simplified MOA of an Anticancer Piperidine Derivative.

Case Study: The Cautionary Tale of Phencyclidine (PCP)

No history of piperidine derivatives would be complete without mentioning phencyclidine (PCP). Initially synthesized in 1956 by Parke-Davis (now a subsidiary of Pfizer), PCP was investigated as an intravenous anesthetic.[8] It was a derivative of 1-piperidinocyclohexanecarbonitrile, first discovered in 1926.[8] While it provided effective analgesia and anesthesia, it was fraught with severe side effects, including postoperative delirium, hallucinations, and psychosis.[8]

Its use in humans was discontinued in 1965, but the story of PCP provides a critical lesson in drug development: the therapeutic window. While the piperidine scaffold could deliver potent CNS activity, subtle changes in its substitution pattern could dramatically alter the pharmacological profile, leading to unacceptable toxicity. The experience with PCP underscored the necessity for meticulous structure-activity relationship (SAR) studies to separate desired efficacy from adverse effects, a core principle that guides drug development professionals to this day.

Conclusion and Future Outlook

From its humble origins in the pungent piperine molecule, the piperidine scaffold has evolved into an indispensable tool in the armamentarium of medicinal chemistry. Its history is a testament to the symbiotic relationship between natural product chemistry, synthetic innovation, and pharmacological inquiry. The journey has taken the piperidine ring from a simple heterocycle to the core of complex, life-saving medications.

Looking forward, the development of novel synthetic methods, particularly in asymmetric and cascade reactions, will continue to provide access to increasingly complex and diverse piperidine derivatives.[5] As our understanding of disease biology deepens, the piperidine scaffold will undoubtedly be adapted to create next-generation therapeutics targeting a new wave of biological targets, continuing its legacy as a truly privileged structure in the pursuit of human health.

References

-

Title: Piperidine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC Source: PubMed Central URL: [Link]

-

Title: Phencyclidine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Piperidine alkaloids (2018) | PDF Source: Scribd URL: [Link]

-

Title: Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents | Request PDF Source: ResearchGate URL: [Link]

-

Title: Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia.pub URL: [Link]

-

Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]

-

Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

-

Title: Piperidine synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Piperidine Synthesis. - DTIC Source: Defense Technical Information Center URL: [Link]

-

Title: Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega Source: ACS Publications URL: [Link]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. ijnrd.org [ijnrd.org]

- 3. Piperidine alkaloids (2018) | PDF [slideshare.net]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phencyclidine - Wikipedia [en.wikipedia.org]

Unlocking the Therapeutic Potential of 1-(4-Piperidyl)acetone Hydrochloride: A Technical Guide for Drug Discovery

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, gracing the structures of numerous approved therapeutics.[1] This technical guide delves into the latent potential of a specific piperidine-containing compound, 1-(4-Piperidyl)acetone hydrochloride. While direct pharmacological data on this molecule is sparse, its structural relationship to a plethora of bioactive agents warrants a comprehensive exploration of its potential biological activities. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing a theoretical framework and practical methodologies to investigate its therapeutic promise. By examining the established activities of analogous structures, we can logically infer and propose avenues for investigation, ranging from neurodegenerative diseases to oncology. This guide will detail the underlying scientific rationale, present robust experimental protocols, and offer a vision for the future of this intriguing chemical entity.

Introduction: The Piperidine Scaffold - A Privileged Structure in Pharmacology

The piperidine ring, a saturated heterocycle, is a recurring motif in a vast array of natural products and synthetic drugs.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility, metabolic stability, and the capacity to engage in crucial hydrogen bonding interactions with biological targets. The versatility of the piperidine scaffold allows for diverse substitutions, leading to a wide spectrum of pharmacological effects. Derivatives of piperidine have been successfully developed as analgesics, antipsychotics, antihistamines, and anticancer agents, underscoring the immense potential held within this chemical class. 1-(4-Piperidyl)acetone hydrochloride, with its characteristic piperidine ring and an appended acetone functional group, presents a unique yet underexplored variation on this theme. This guide will, therefore, focus on the plausible biological activities of this compound based on the established pharmacology of its structural relatives.

Physicochemical Properties of 1-(4-Piperidyl)acetone Hydrochloride

A thorough understanding of a compound's physicochemical properties is fundamental to any investigation into its biological activity. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with molecular targets.

| Property | Value | Source |

| Molecular Formula | C8H16ClNO | [2][3] |